molecular formula C17H15N3O3 B11055862 Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B11055862
M. Wt: 309.32 g/mol
InChI Key: RBRVWQUMLVDXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridin-2-ylmethyl group: This step may involve nucleophilic substitution reactions.

    Esterification: The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For example, it might bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds with similar core structures but different substituents.

    Pyridine-containing compounds: Molecules that include the pyridine ring but differ in other structural aspects.

Uniqueness

Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

Biological Activity

Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C15H16N2O3C_{15}H_{16}N_{2}O_{3} with a molecular weight of approximately 272.30 g/mol. The structure features a naphthyridine core, which is known for its biological significance.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthyridine exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Anticancer Properties

Naphthyridine derivatives have been reported to possess anticancer activity. For example, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. These effects are typically mediated through apoptosis induction and cell cycle arrest.

Neurological Effects

Some studies suggest that naphthyridine compounds may also influence neurological pathways. They have been investigated for their potential neuroprotective effects, which could be beneficial in conditions such as neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many naphthyridine derivatives inhibit key enzymes involved in metabolic pathways.
  • Intercalation with DNA : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : These compounds may affect various signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of naphthyridine derivatives:

StudyFindings
Umesha et al. (2009)Reported antimicrobial and antioxidant activities in related compounds; evaluated using DPPH radical scavenging assays .
Nakamura et al. (1982)Demonstrated anticancer effects in vitro against lung cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .
Recent ResearchInvestigated the neuroprotective potential of naphthyridines; compounds showed promise in reducing oxidative stress in neuronal cells .

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C17H15N3O3/c1-11-13(17(22)23-2)9-14-15(19-11)6-8-20(16(14)21)10-12-5-3-4-7-18-12/h3-9H,10H2,1-2H3

InChI Key

RBRVWQUMLVDXSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=CC=N3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.